(5-Chlorothiophen-2-yl)methanol
Overview
Description
(5-Chlorothiophen-2-yl)methanol, also known as 5-CTM, is a heterocyclic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. 5-CTM is an important synthetic intermediate in the production of several pharmaceuticals and other compounds. Additionally, it has been used in the synthesis of a variety of compounds, including antiviral and antifungal agents, as well as in the production of other organic chemicals.
Scientific Research Applications
Synthesis and Characterization : Novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its variants have been synthesized and characterized using various spectroscopic techniques. These compounds have been studied for their structural properties and potential applications in different fields, including pharmaceuticals and materials science (Shahana & Yardily, 2020).
Antioxidant Potential : Heterocyclic chalcone analogues synthesized using 2-acetyl-5-chlorothiophene have demonstrated antioxidant potential. These compounds were evaluated for their antioxidant capacity through various in vitro models, and their structural impacts on antioxidant abilities were analyzed (Kumar et al., 2013).
Photodynamic Therapy (PDT) Applications : Studies on 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin, where methanol is used in the synthesis process, have shown its application in the photodynamic therapy of tumors. This involves the study of aggregation behavior in different solvent systems and its implications for PDT (Bonnett et al., 2001).
Methanol Conversion and Catalysis : Research on the catalysis and conversion processes of methanol has shown significant insights. For example, the aromatization of methanol and methylation of benzene over specific catalysts has been studied, highlighting the role of methanol in these processes (Barthos et al., 2007).
Antimicrobial and Antioxidant Activities : Compounds like (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones, synthesized using 5-chloro-2-thienyl chalcones, have been tested for antimicrobial, antioxidant, and insect antifeedant activities. These studies help in understanding the biological activities and potential applications of these compounds (Thirunarayanan, 2014).
Drug Synthesis and Evaluation : There's research into the synthesis of specific compounds like (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as selective COX-2 inhibitors. These studies involve the design, synthesis, and evaluation of such compounds for their pharmacological properties (Tabatabai et al., 2012).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPGPCVKFXIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502337 | |
Record name | (5-Chlorothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)methanol | |
CAS RN |
74168-69-7 | |
Record name | (5-Chlorothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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